2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core linked to a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperatures, solvents like DMF or DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted benzoxazole derivatives.
Scientific Research Applications
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in metabolic pathways or interact with cellular receptors to trigger signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:
2-[4-(5-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole: Lacks the fluorine substituent, potentially affecting its reactivity and interactions.
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but without the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-11-14(17)15(19-10-18-11)21-6-8-22(9-7-21)16-20-12-4-2-3-5-13(12)23-16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVXKCPJVZDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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